molecular formula C7H8N2O3 B1313237 Ethyl 2-hydroxypyrimidine-5-carboxylate CAS No. 95928-49-7

Ethyl 2-hydroxypyrimidine-5-carboxylate

Cat. No.: B1313237
CAS No.: 95928-49-7
M. Wt: 168.15 g/mol
InChI Key: CFWYVWBOCSWZIK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound . Its IUPAC name is ethyl 2-oxo-1H-pyrimidine-5-carboxylate . The molecular weight is 168.150020 g/mol and the molecular formula is C7H8N2O3 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: CCOC(=O)C1=CNC(=O)N=C1 . The InChI Key is CFWYVWBOCSWZIK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.15 g/mol and a molecular formula of C7H8N2O3 .

Scientific Research Applications

Synthesis and Chemical Properties

Pharmacological Applications

The synthesis of various derivatives of ethyl 2-hydroxypyrimidine-5-carboxylate has led to the exploration of their potential in pharmacology. For instance, some derivatives have been studied for their antioxidant properties and evaluated using assays like the diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical-induced DNA strand scission assay, with certain compounds showing promising activity (D. Asha et al., 2009).

Development of Novel Compounds

The synthesis of novel compounds using this compound derivatives is a key area of research. This includes the development of new heterocyclic compounds, which could have significant implications in the design of biologically active molecules. For example, phenoxydifluoromethyl substituted nitrogen heterocycles have been synthesized, exploring the potential of introducing aryloxydifluoromethyl substituents for biologically active heterocycles (S. Y. Solodukhin et al., 2004).

Safety and Hazards

Ethyl 2-hydroxypyrimidine-5-carboxylate is associated with certain hazards. The GHS pictogram is GHS07 . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for Ethyl 2-hydroxypyrimidine-5-carboxylate were not found, related compounds such as triazole-pyrimidine hybrids have potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that this compound and its derivatives could also have potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydroxypyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroneopterin aldolase, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of dihydroneopterin aldolase by binding to its active site and preventing substrate access . This inhibition can lead to downstream effects on the biosynthesis of tetrahydrobiopterin and related metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in the levels of key metabolites . These interactions can influence the overall metabolic flux and energy production within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . Its localization and accumulation within specific tissues can impact its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, depending on the presence of targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYVWBOCSWZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443163
Record name ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95928-49-7
Record name ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-hydroxypyrimidine-5-carboxylate
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